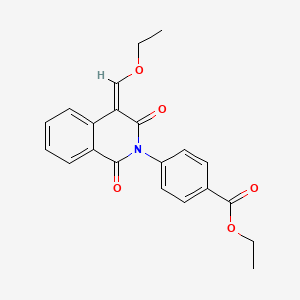
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is a chemical compound with the molecular formula C7H11NO3. It is a derivative of propanoic acid and contains a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester typically involves the reaction of 2-oxo-1-pyrrolidinepropionitrile with ethyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopyrrolidin-1-yl)propanoic acid.
Reduction: Formation of 3-(2-Oxopyrrolidin-1-yl)propanol.
Substitution: Formation of various substituted esters or amides depending on the reagents used.
Scientific Research Applications
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific pathways in the body, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: Similar ester structure but lacks the pyrrolidinone ring.
Ethyl isobutyrate: Another ester with a different alkyl group.
Ethyl 2-oxopropanoate: Similar structure but with a different functional group arrangement
Uniqueness
3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester is unique due to its combination of a pyrrolidinone ring and an ester group. This structure imparts specific chemical properties and reactivity that are not found in simpler esters.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-oxo-5-(2-oxopyrrolidin-1-yl)pentanoate |
InChI |
InChI=1S/C11H17NO4/c1-2-16-11(15)8-9(13)5-7-12-6-3-4-10(12)14/h2-8H2,1H3 |
InChI Key |
WIBWRBPALOMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)



![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)


![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)

